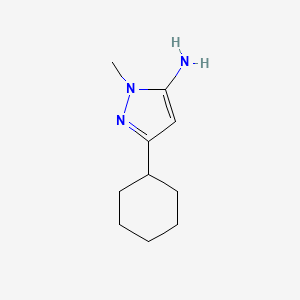
3-环己基-1-甲基-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C10H17N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclohexyl group attached to the pyrazole ring, which imparts unique chemical properties.
科学研究应用
3-cyclohexyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
作用机制
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy , suggesting a potential interaction with this target.
Biochemical Pathways
Related pyrazole compounds have been shown to have antileishmanial and antimalarial activities , suggesting they may interact with the biochemical pathways of these organisms.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
生化分析
Biochemical Properties
The biochemical properties of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine in animal models may vary with different dosages. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-cyclohexyl-1-methyl-1H-pyrazol-5-amine may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, and effects on the compound’s localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . The reaction is usually carried out in ethanol at a temperature of 0°C to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of palladium-catalyzed coupling reactions has also been explored to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-cyclohexyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group in the pyrazole ring is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Hydrazine derivatives
Substitution: Acylated and sulfonylated pyrazole derivatives
相似化合物的比较
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the cyclohexyl group.
3-hydroxy-1-methyl-1H-pyrazole: Contains a hydroxyl group instead of an amino group.
5-amino-1-methyl-1H-pyrazole: Similar but with the amino group at a different position.
Uniqueness
The presence of the cyclohexyl group in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine imparts unique steric and electronic properties, making it more hydrophobic and potentially more bioactive compared to its analogs .
属性
IUPAC Name |
5-cyclohexyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEKKGRHLNZRIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-42-3 |
Source


|
| Record name | 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
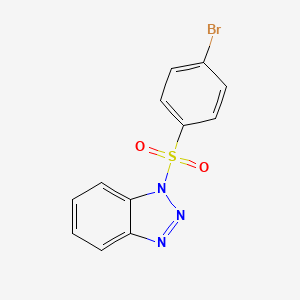
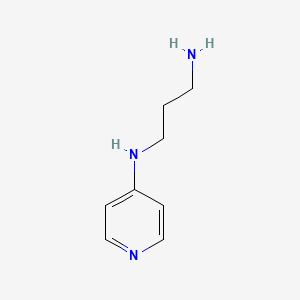
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)
![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)
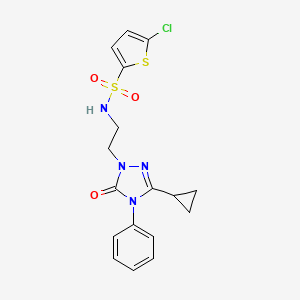
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)
![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)
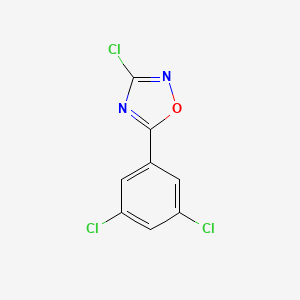
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)
![[(Acetyloxy)carbamothioyl]amino acetate](/img/structure/B2376519.png)

![6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2376521.png)
![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)
![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)
